5,6-Dihydro-4h-pyrrolo[3,4-d]oxazole
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Overview
Description
5,6-Dihydro-4h-pyrrolo[3,4-d]oxazole is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound is characterized by a fused ring system containing both nitrogen and oxygen atoms, which contributes to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dihydro-4h-pyrrolo[3,4-d]oxazole typically involves cyclization reactions. One common method is the intramolecular nitrile oxide cycloaddition (INOC) reaction. This method involves the generation of nitrile oxides in situ, which then undergo cycloaddition with alkenes or alkynes to form the desired oxazole ring . The reaction conditions often include the use of solvents like toluene and catalysts such as activated manganese dioxide (MnO2) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar cyclization techniques but on a larger scale. The use of continuous flow reactors and optimization of reaction parameters can enhance yield and efficiency. Additionally, the purification of the final product is crucial and may involve techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5,6-Dihydro-4h-pyrrolo[3,4-d]oxazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like activated MnO2 in toluene.
Reduction: Reduction reactions can be carried out using catalytic hydrogenation.
Substitution: Nucleophilic substitution reactions are possible, especially at positions adjacent to the nitrogen atom.
Common Reagents and Conditions
Oxidation: Activated MnO2 in toluene at reflux temperature.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) in acetic acid.
Substitution: Various nucleophiles can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of oxazole derivatives, while reduction can yield fully saturated heterocycles.
Scientific Research Applications
5,6-Dihydro-4h-pyrrolo[3,4-d]oxazole has several scientific research applications:
Mechanism of Action
The mechanism of action of 5,6-Dihydro-4h-pyrrolo[3,4-d]oxazole and its derivatives often involves interaction with specific molecular targets. For instance, some derivatives inhibit blood coagulation factors Xa and XIa by binding to their active sites, thereby preventing the formation of blood clots . The pathways involved may include the inhibition of thrombin generation and the suppression of platelet aggregation.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-5,6-dihydro-4H-pyrrolo[3,4-d]oxazole
- 5-Boc-5,6-dihydro-4H-pyrrolo[3,4-d]oxazole-2-carboxylic acid
Uniqueness
5,6-Dihydro-4h-pyrrolo[3,4-d]oxazole is unique due to its specific ring structure that combines both nitrogen and oxygen atoms, which is not commonly found in many other heterocycles. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C5H6N2O |
---|---|
Molecular Weight |
110.11 g/mol |
IUPAC Name |
5,6-dihydro-4H-pyrrolo[3,4-d][1,3]oxazole |
InChI |
InChI=1S/C5H6N2O/c1-4-5(2-6-1)8-3-7-4/h3,6H,1-2H2 |
InChI Key |
KAMOXEYHBLUWMK-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(CN1)OC=N2 |
Origin of Product |
United States |
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